molecular formula C16H30N2O2S B11797415 Tert-butyl trans-4-(thiomorpholinomethyl)cyclohexylcarbamate

Tert-butyl trans-4-(thiomorpholinomethyl)cyclohexylcarbamate

Cat. No.: B11797415
M. Wt: 314.5 g/mol
InChI Key: CZROUSUBZVCDPJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(thiomorpholinomethyl)cyclohexylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as drug development for treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl(trans-4-(morpholinomethyl)cyclohexyl)carbamate
  • tert-Butyl(trans-4-(piperidinylmethyl)cyclohexyl)carbamate
  • tert-Butyl(trans-4-(pyrrolidinylmethyl)cyclohexyl)carbamate

These compounds share similar structural features but differ in the heterocyclic ring attached to the cyclohexyl group.

Properties

Molecular Formula

C16H30N2O2S

Molecular Weight

314.5 g/mol

IUPAC Name

tert-butyl N-[4-(thiomorpholin-4-ylmethyl)cyclohexyl]carbamate

InChI

InChI=1S/C16H30N2O2S/c1-16(2,3)20-15(19)17-14-6-4-13(5-7-14)12-18-8-10-21-11-9-18/h13-14H,4-12H2,1-3H3,(H,17,19)

InChI Key

CZROUSUBZVCDPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCSCC2

Origin of Product

United States

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